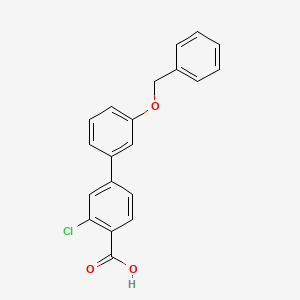

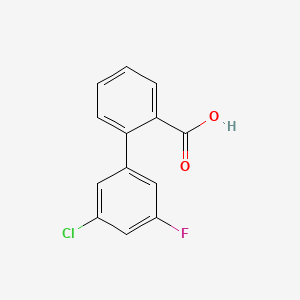

4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

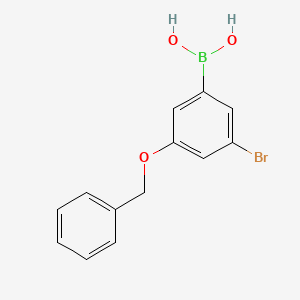

Boronic acids and their derivatives, such as “4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid”, are compounds that contain a boron atom . They have been widely studied in medicinal chemistry due to their potential applications .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The synthesis of these compounds often involves the use of aromatic diamine, HCl, and 2-ethoxyethanol .Molecular Structure Analysis

The molecular structure of these compounds often includes a boron atom attached to an oxygen atom (forming a boronic acid group) and a carbon atom (forming a benzene ring) .Chemical Reactions Analysis

Boronic acids and their derivatives are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, the density, boiling point, vapor pressure, and other properties can differ depending on the specific compound .Aplicaciones Científicas De Investigación

1. Suzuki–Miyaura Coupling

- Application Summary: The compound is used as a boron reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Methods of Application: The methods to prepare each reagent are outlined, followed by example applications in SM coupling .

- Results or Outcomes: The kinetic analysis of a competition conducted between [2 H 4]-11 and [2 H 0]-12 for limiting 13, demonstrated experimentally that the boronic acid was the most reactive species .

2. Glucagon-Like Peptide-1 Receptor Modulation

- Application Summary: The compound represents a novel small-molecule activator of the glucagon-like peptide-1 receptor (GLP-1R), and exhibits glucose-dependent insulin secretion in rats following intravenous (but not oral) administration .

- Methods of Application: The in vivo pharmacokinetics of the compound were examined in rats after intravenous and oral dosing .

- Results or Outcomes: Failure to detect the compound in circulation after oral administration of a 10-mg/kg dose in rats was consistent with the lack of an insulinotropic effect of orally administered compound in this species .

3. Microwave Suzuki-Miyaura Coupling

- Application Summary: The compound is used as a reactant in Microwave Suzuki-Miyaura coupling . This is a variant of the Suzuki-Miyaura coupling that uses microwave radiation to accelerate the reaction .

- Methods of Application: The specific methods of application would depend on the exact reaction conditions and the other reactants involved .

- Results or Outcomes: The outcome of the reaction would be the formation of a new carbon-carbon bond .

4. Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent

- Application Summary: The compound is used in the preparation of a palladium-based fluoride-derived electrophilic fluorination reagent . This reagent can be used for PET imaging agents .

- Methods of Application: The specific methods of application would depend on the exact reaction conditions and the other reactants involved .

- Results or Outcomes: The outcome of the reaction would be the formation of a new fluorination reagent .

5. Protodeboronation of Pinacol Boronic Esters

- Application Summary: The compound is used in the protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes .

- Methods of Application: The specific methods of application would depend on the exact reaction conditions and the other reactants involved .

- Results or Outcomes: The outcome of the reaction would be the formation of a new carbon-carbon bond .

6. Preparation of Substituted Isoindolines

- Application Summary: The compound is used in the synthesis of substituted isoindolines via a palladium-catalyzed cascade reaction .

- Methods of Application: The specific methods of application would depend on the exact reaction conditions and the other reactants involved .

- Results or Outcomes: The outcome of the reaction would be the formation of a new isoindoline .

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-4-(3-phenylmethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO3/c21-19-12-16(9-10-18(19)20(22)23)15-7-4-8-17(11-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJVTNOSZNABW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692234 |

Source

|

| Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Benzyloxyphenyl)-2-chlorobenzoic acid | |

CAS RN |

1261938-67-3 |

Source

|

| Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)

![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)